1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene
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Overview
Description
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is an organic compound characterized by the presence of a methoxy group and a tetrafluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 1,1,2,2-tetrafluoro-2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of 1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzaldehyde.
Reduction: Formation of 1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)cyclohexane.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and tetrafluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with a methyl group instead of a methoxy group.
1,1,2,2-Tetrafluoro-1-methoxyethane: Contains a methoxy group and tetrafluoroethane moiety but lacks the aromatic ring.
Uniqueness
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is unique due to the combination of its methoxy and tetrafluoroethoxy groups attached to a benzene ring
Properties
Molecular Formula |
C15H12F4O2 |
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Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene |
InChI |
InChI=1S/C15H12F4O2/c1-20-12-8-5-9-13(10-12)21-15(18,19)14(16,17)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
KDIQHVBQQLCZLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(C(C2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
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